molecular formula C22H24N2O4 B2593307 N-{4'-CYCLOPROPANEAMIDO-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL}CYCLOPROPANECARBOXAMIDE CAS No. 313405-57-1

N-{4'-CYCLOPROPANEAMIDO-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL}CYCLOPROPANECARBOXAMIDE

Cat. No.: B2593307
CAS No.: 313405-57-1
M. Wt: 380.444
InChI Key: UUGZUDUHFJCYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide is a complex organic compound characterized by its biphenyl structure with cyclopropane and amido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Biphenyl Core: This can be achieved through Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable base, such as sodium methoxide.

    Cyclopropanation: The cyclopropane rings can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Amidation: The final step involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can occur on the biphenyl core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.

Scientific Research Applications

N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl core provides a rigid scaffold, while the cyclopropane and amido groups can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4’-Benzoylamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}benzamide
  • 3,3’-Dimethoxy-1,1’-biphenyl

Uniqueness

N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide is unique due to the presence of cyclopropane rings, which introduce strain and rigidity, potentially enhancing its binding properties and stability compared to similar compounds.

This detailed article provides a comprehensive overview of N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[4-(cyclopropanecarbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-27-19-11-15(7-9-17(19)23-21(25)13-3-4-13)16-8-10-18(20(12-16)28-2)24-22(26)14-5-6-14/h7-14H,3-6H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGZUDUHFJCYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3CC3)OC)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.